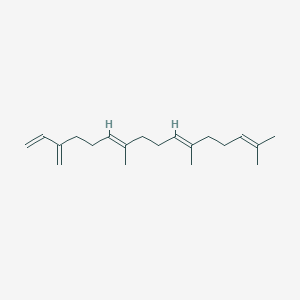
(E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene
Vue d'ensemble
Description
(E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene, also known as geranylgeranylacetone (GGA), is a natural compound that has been found to have various biological activities. GGA is a terpenoid that is synthesized from the mevalonate pathway and has been widely used in scientific research due to its potential therapeutic benefits.
Applications De Recherche Scientifique
Photo- and Autoxidation Studies : Research by Rontani and Aubert (2005) focused on the electron ionization mass spectral fragmentation of derivatives of 3-methylidene-7,11,15-trimethylhexadecane-1,2-diol, which are related to the compound . These compounds result from chlorophyll phytyl side-chain photo- and autoxidation, and specific fragment ions were identified to characterize these compounds in natural environmental samples (Rontani & Aubert, 2005).
Chemical Ecology : Bertsch, Schweer, and Titze (2008) studied the labial gland secretions of North American bumblebees and found compounds related to (E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene. These compounds are part of a complex mixture of alkenols, acetates, hydrocarbons, and wax-type esters, and play a role in the chemical ecology of these bees (Bertsch et al., 2008).
Polymer Chemistry : Hayashi et al. (1988) discussed the analysis of hexad comonomer sequences in stereoregular ethylene-propylene copolymer using 13C nuclear magnetic resonance. This research helps in understanding the chemical shifts and sequence distribution in polymers, which is relevant for understanding the behavior of similar compounds (Hayashi et al., 1988).
Photodegradation in Plants : Another study by Rontani, Cuny, and Grossi (1996) identified isoprenoid compounds, closely related to the compound , in senescing leaves of higher plants. These compounds result from the photooxidation of the chlorophyll phytyl chain during senescence (Rontani et al., 1996).
- -fruit beetle, which includes compounds structurally similar to this compound. These compounds have pheromonal activity and contribute to the chemical communication within the species (Bartelt et al., 1992).
Synthesis of Diterpenes : The synthesis of diterpenes, including a compound structurally related to the one , has been achieved by Ichikawa, Yamazaki, and Isobe (1993). This synthesis involves an allyl cyanate-to-isocyanate rearrangement, illustrating the compound's importance in organic synthesis (Ichikawa et al., 1993).
Organometallic Chemistry : Lindsell, Preston, and Tomb (1992) synthesized and characterized cobalt and molybdenum complexes derived from linear conjugated diynenes, triynedienes, and tetraynetrienes, showing the potential applications of such compounds in organometallic chemistry (Lindsell et al., 1992).
Isomerisation Studies : Walton and Ingold (1993) investigated the thermal isomerisations of related tetraene compounds, providing insights into the stability and reaction pathways of such molecules (Walton & Ingold, 1993).
Propriétés
IUPAC Name |
(6E,10E)-7,11,15-trimethyl-3-methylidenehexadeca-1,6,10,14-tetraene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32/c1-7-18(4)12-9-14-20(6)16-10-15-19(5)13-8-11-17(2)3/h7,11,14-15H,1,4,8-10,12-13,16H2,2-3,5-6H3/b19-15+,20-14+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIVJVJUIXOEPW-YTOAGJIJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=C)C=C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CCC(=C)C=C)/C)/C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016459 | |
| Record name | (E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70901-63-2 | |
| Record name | (E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



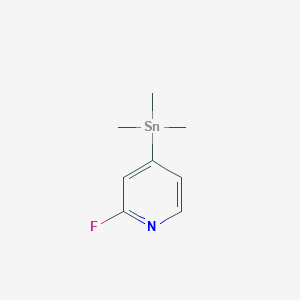
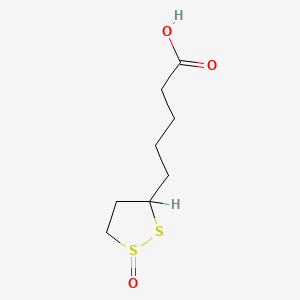
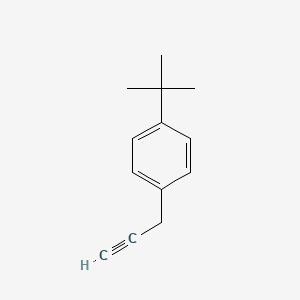
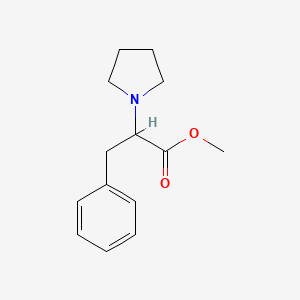
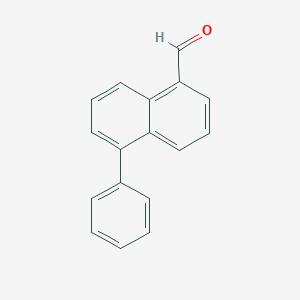

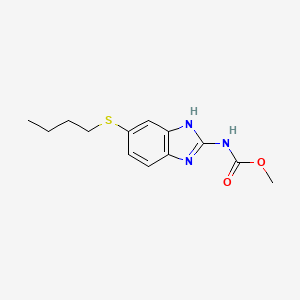
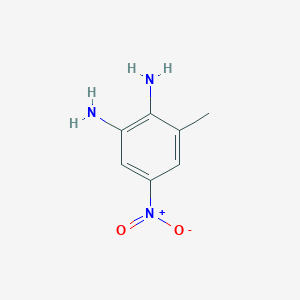

![1,3,5-Tris[(5-tert-butyl-3-formyl-4-hydroxyphenyl)ethynyl]benzene](/img/structure/B3330475.png)
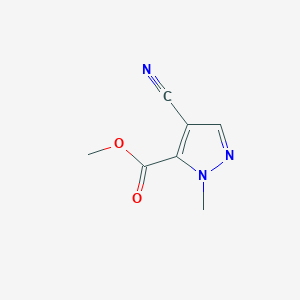
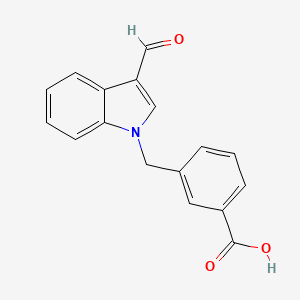

![(2s)-2-[(4-Methoxyphenoxy)methyl]oxirane](/img/structure/B3330494.png)